4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the CAS Number: 1946021-36-8 . It has a molecular weight of 240.57 and its linear formula is C8H15BRCLN .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H15BRCLN . The InChI code for this compound is 1S/C5H8BrN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.57 . It is typically stored at room temperature .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H303 and H320, suggesting that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+351+338) .
Future Directions
While specific future directions for this compound are not available, tetrahydropyridine derivatives are of interest in various fields of research, including medicinal chemistry and neuroscience . They may serve as valuable tools for understanding biological processes and could potentially be used in the development of new therapeutic agents .
Properties
IUPAC Name |
4-bromo-1-propyl-3,6-dihydro-2H-pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN.ClH/c1-2-5-10-6-3-8(9)4-7-10;/h3H,2,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUCJQDZOQMCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=CC1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.